1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid is a cyclobutane derivative that has gained attention for its potential applications in various scientific fields. This compound features a cyclobutane ring linked to a carboxylic acid group and a fluorinated phenyl substituent. It is characterized by its white crystalline appearance and is soluble in organic solvents, with a molecular weight of 194.20 g/mol and the chemical formula .
The compound is classified under organic compounds, specifically as a carboxylic acid derivative. Its unique structure allows it to be utilized in synthetic organic chemistry and medicinal chemistry, where it may serve as an intermediate in the synthesis of more complex molecules .
Industrial production may involve similar conditions but often includes additional purification steps like recrystallization to enhance product purity .
The molecular structure of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid can be represented using various chemical notation systems:
InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
AHZJCDUFTPVPFM-UHFFFAOYSA-N
C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O
The compound's structure features a cyclobutane ring that is substituted with both a fluorophenyl group and a carboxylic acid functional group, making it suitable for various chemical reactions .
The compound can undergo several chemical reactions due to its functional groups. Key reactions include:
These reactions highlight the versatility of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid in synthetic organic chemistry .
1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid exhibits the following physical properties:
Relevant chemical properties include:
These properties suggest that the compound could behave predictably in various chemical environments, making it suitable for laboratory use .
The potential applications of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid span several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: